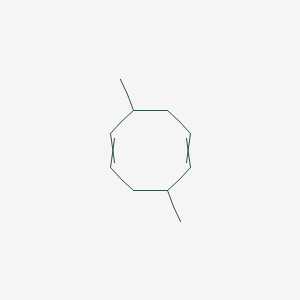
3,7-Dimethylcycloocta-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylcycloocta-1,5-diene is a cyclic hydrocarbon with the molecular formula C10H16 It is a derivative of cyclooctadiene, characterized by the presence of two methyl groups at the 3rd and 7th positions of the cyclooctadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethylcycloocta-1,5-diene can be synthesized through several methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst, which also produces vinylcyclohexene as a byproduct . Another method includes the reaction of allene with bicyclo[2.2.1]hepta-2,5-diene in the presence of palladium or nickel catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dimerization processes using nickel catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylcycloocta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethylcycloocta-1,5-diene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylcycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups at the 3rd and 7th positions .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Cyclooctadiene: A parent compound with similar structural features but without the methyl groups.
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: Another diene with applications in polymer chemistry.
Uniqueness
3,7-Dimethylcycloocta-1,5-diene is unique due to the presence of methyl groups, which influence its reactivity and physical properties. These methyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
Propiedades
Número CAS |
27327-22-6 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3,7-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-7-10(2)8-4-6-9/h3-5,8-10H,6-7H2,1-2H3 |
Clave InChI |
WGDFZIZPTGYIME-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CC(CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



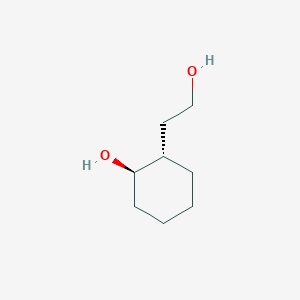

![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
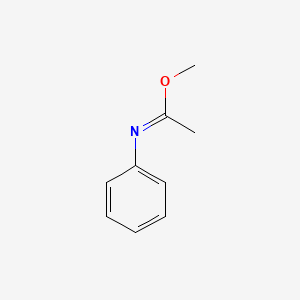
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
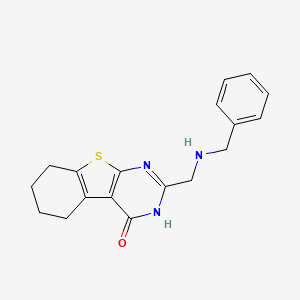
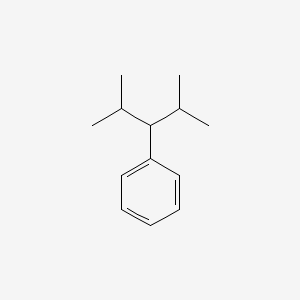
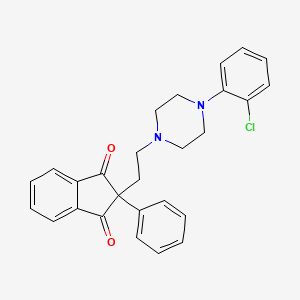


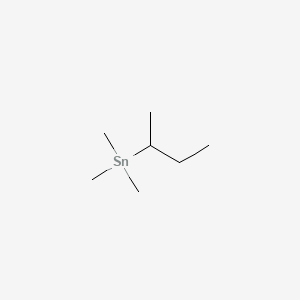

![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
